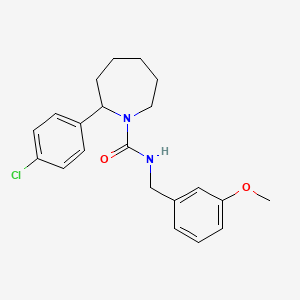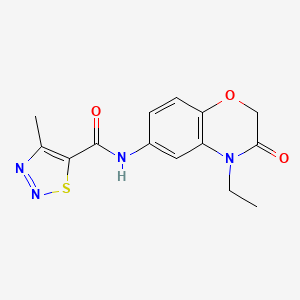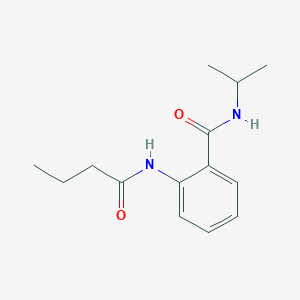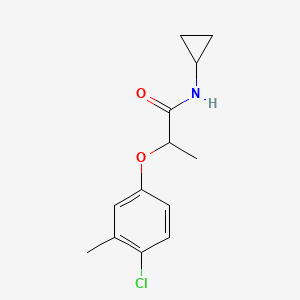
2-(4-chlorophenyl)-N-(3-methoxybenzyl)-1-azepanecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves starting with specific core structures and introducing various functional groups through a series of chemical reactions. For example, a study by Bekircan et al. (2015) discusses the synthesis of novel heterocyclic compounds derived from a similar starting compound, indicating the complex methodologies involved in synthesizing such chemicals (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 2-(4-chlorophenyl)-N-(3-methoxybenzyl)-1-azepanecarboxamide has been analyzed using techniques like X-ray diffraction and density functional theory (DFT). Şahin et al. (2011) determined the structure of a similar compound using X-ray diffraction, highlighting the importance of such techniques in understanding the molecular geometry and intermolecular interactions (Șahin et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-chlorophenyl)-N-(3-methoxybenzyl)-1-azepanecarboxamide and its analogs can be complex, involving various reaction mechanisms. For instance, the work by Kuroita et al. (1996) on the synthesis of serotonin-3 receptor antagonists involves structural modifications and chemical reactions that provide insights into the reactivity and functionalization of such compounds (Kuroita, Sakamori, & Kawakita, 1996).
Physical Properties Analysis
The physical properties of compounds like 2-(4-chlorophenyl)-N-(3-methoxybenzyl)-1-azepanecarboxamide, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. The crystal structure characterization by Guo et al. (2015) of a structurally related compound provides valuable data on the solid-state properties and intermolecular interactions (Guo, Zhang, & Xia, 2015).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-19-7-5-6-16(14-19)15-23-21(25)24-13-4-2-3-8-20(24)17-9-11-18(22)12-10-17/h5-7,9-12,14,20H,2-4,8,13,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIAWJPYLQCGEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCCCCC2C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(methoxymethyl)phenyl]-2,5-dimethylbenzamide](/img/structure/B4509921.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509925.png)

![3-{[2-(2-chlorophenoxy)propanoyl]amino}-2-methylbenzamide](/img/structure/B4509929.png)
![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B4509937.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-5-oxo-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-pyrrolidinecarboxamide](/img/structure/B4509944.png)


![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4509960.png)
![4-({[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4509969.png)
![N-benzyl-N-methyl-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509984.png)

![N-(4-fluorophenyl)-2-[3-(2-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4509994.png)
